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Abstract

This technical guide provides a comprehensive overview of the theoretical studies applicable to
2-Isopropoxy-5-methylphenylboronic acid, a member of the versatile arylboronic acid family.
Arylboronic acids are crucial reagents in synthetic organic chemistry, most notably in Suzuki-
Miyaura cross-coupling reactions, and are of increasing interest in medicinal chemistry and
materials science.[1] Understanding their molecular structure, electronic properties, and
reactivity through computational methods is paramount for optimizing their applications and
designing novel derivatives. This document outlines the standard computational
methodologies, presents key physicochemical data, and illustrates logical workflows for the
theoretical investigation of this specific boronic acid derivative. The content is intended for
researchers, scientists, and professionals in the field of drug development and computational
chemistry.

Introduction to Theoretical Studies on Arylboronic
Acids

Arylboronic acids, characterized by a boronic acid moiety (-B(OH)2) attached to an aromatic
ring, are a cornerstone of modern synthetic chemistry. Their utility is intrinsically linked to their
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electronic and structural properties, which can be effectively modeled using quantum chemical
calculations.[2] Computational methods, particularly Density Functional Theory (DFT), have
proven invaluable for elucidating the geometries, electronic structures, and reaction
mechanisms of these compounds.[2][3]

Theoretical studies on molecules like 2-Isopropoxy-5-methylphenylboronic acid typically
focus on several key areas:

o Molecular Geometry: Determining the most stable conformation by calculating bond lengths,
bond angles, and dihedral angles.

o Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) to
understand reactivity, kinetic stability, and electronic transitions.[3]

e Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR
chemical shifts to aid in experimental characterization.

» Reactivity Descriptors: Calculating parameters such as ionization potential, electron affinity,
and chemical hardness to predict how the molecule will behave in chemical reactions.

o Acidity (pKa): Computational determination of pKa is vital for medicinal chemistry
applications, as it influences solubility and biological interactions.[1]

This guide will present a hypothetical but representative theoretical study on 2-Isopropoxy-5-
methylphenylboronic acid, based on established computational protocols for this class of
molecules.

Physicochemical and Predicted Properties

While specific experimental data for 2-Isopropoxy-5-methylphenylboronic acid is not
extensively published, a combination of data for its isomers and computational predictions can
provide a baseline for its properties. The following table summarizes these key data points.
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Property Value Data Type Reference/Source
Molecular Formula C10H15BOs3 Structural Guidechem[4]
Molecular Weight 194.04 g/mol Structural Guidechem[4]
CAS Number 480438-71-9 Identifier Guidechem[4]

Guidechem (for
isomer 5-Isopropoxy-

Predicted Density 1.08 + 0.1 g/cm3 Predicted 2-
methylphenylboronic
acid)[4]

Guidechem (for
isomer 5-Isopropoxy-

349.6 £52.0 °C Predicted 2-
methylphenylboronic
acid)[4]

Predicted Boiling
Point

Guidechem (for
isomer 5-Isopropoxy-

Predicted Flash Point 165.2 £ 30.7 °C Predicted 2-
methylphenylboronic
acid)[4]

Guidechem (for
isomer 5-lsopropoxy-

Predicted LogP 2.84 Predicted 2-
methylphenylboronic
acid)[4]

Note: Predicted values are for the isomer 5-Isopropoxy-2-methylphenylboronic acid (CAS:
1451390-99-0) and serve as an estimate for the title compound.

Experimental Protocols: Computational
Methodology
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The following section details a standard protocol for conducting a theoretical study on 2-
Isopropoxy-5-methylphenylboronic acid using Density Functional Theory (DFT). This
workflow is representative of current practices in computational chemistry for small organic
molecules.[2]

3.1. Software and Hardware

o Software: Gaussian 16, ORCA, or similar quantum chemistry software package. GaussView
6 or Avogadro for molecular visualization and initial structure building.

o Hardware: High-performance computing (HPC) cluster with multi-core processors (e.g., Intel
Xeon or AMD EPYC) and sufficient RAM (>16 GB per core).

3.2. Step-by-Step Protocol
e |nitial Structure Construction:

o The 3D structure of 2-lsopropoxy-5-methylphenylboronic acid is built using a molecular
editor like GaussView or Avogadro.

o Initial bond lengths and angles are set to standard values. Special attention is given to the
dihedral angles of the isopropoxy and boronic acid groups to identify potential low-energy
conformers.

o Conformational Search (Optional but Recommended):

o For flexible molecules, a conformational search is performed using a lower-level theory
(e.g., molecular mechanics with MMFF94 force field) to identify a set of low-energy
starting geometries. This is crucial for arylboronic acids where hydroxyl group orientation
affects energy.[1]

o Geometry Optimization:

o The initial or lowest-energy conformer structure is optimized to find the stationary point on
the potential energy surface.
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o Level of Theory: B3LYP functional. The B3LYP functional is widely used for its balance of
accuracy and computational cost in studying organic molecules.[3]

o Basis Set: 6-31+G(d,p). This Pople-style basis set includes polarization functions (d,p) on
heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are
important for accurately describing systems with lone pairs and for calculating electronic
properties.

o Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum
Model (IEFPCM) can be used with water as the solvent to simulate aqueous phase
conditions, which is relevant for pKa calculations.[1]

» Frequency Calculation:

o A frequency calculation is performed at the same level of theory as the optimization
(B3LYP/6-31+G(d,p)).

o The absence of imaginary frequencies confirms that the optimized structure corresponds
to a true energy minimum.

o The results provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs
free energy) and predicted IR and Raman spectra.

» Electronic Property Analysis:
o Using the optimized geometry, a single-point energy calculation is performed.

o Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and
kinetic stability.[3]

o Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the
electron density distribution and identify electrophilic and nucleophilic sites.

o Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge
distribution, hybridization, and donor-acceptor interactions within the molecule.[3]
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Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex
processes and relationships.
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Caption: A typical workflow for a DFT-based theoretical study.
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Caption: Logical relationship in the Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Theoretical Analysis of 2-Isopropoxy-5-
methylphenylboronic Acid: A Computational Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1307439#theoretical-studies-on-2-
isopropoxy-5-methylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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